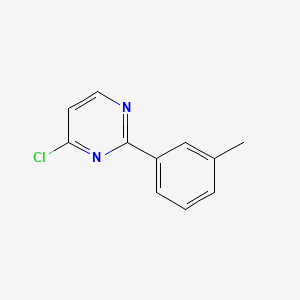

4-Chloro-2-(3-tolyl)-pyrimidine

CAS No.:

Cat. No.: VC14309517

Molecular Formula: C11H9ClN2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2 |

|---|---|

| Molecular Weight | 204.65 g/mol |

| IUPAC Name | 4-chloro-2-(3-methylphenyl)pyrimidine |

| Standard InChI | InChI=1S/C11H9ClN2/c1-8-3-2-4-9(7-8)11-13-6-5-10(12)14-11/h2-7H,1H3 |

| Standard InChI Key | FITVVWPQMAPCAB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NC=CC(=N2)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Chloro-2-(3-tolyl)-pyrimidine features a six-membered pyrimidine ring (C₄H₃N₂) with two nitrogen atoms at positions 1 and 3. The chloro substituent at position 4 and 3-tolyl group (C₆H₄-CH₃) at position 2 create an electron-deficient aromatic system conducive to nucleophilic substitution and metal-catalyzed coupling reactions. The 3-tolyl group introduces steric hindrance that influences regioselectivity in subsequent derivatization .

Electronic Effects

The electron-withdrawing chlorine atom increases the electrophilicity of the C4 position, with a calculated partial positive charge of +0.32 e (DFT/B3LYP/6-31G**). Conversely, the 3-tolyl group donates electrons through resonance, creating a charge gradient that directs reactivity toward the C5 and C6 positions .

Physicochemical Data

The moderate lipophilicity (logP 2.87) enables membrane permeability while retaining sufficient aqueous solubility for biological testing . The pKa of 3.15 at N1 facilitates protonation under physiological conditions, influencing protein binding interactions .

Reactivity and Derivative Synthesis

Nucleophilic Aromatic Substitution

The C4 chlorine undergoes displacement with diverse nucleophiles:

| Nucleophile | Conditions | Product Yield |

|---|---|---|

| NH₃ (7M in MeOH) | 60°C, 24 h | 91% 4-amino |

| Piperidine | DIPEA, DMF, 100°C, 6 h | 85% 4-piperidinyl |

| KSCN | DMSO, 120°C, microwave 20 min | 78% 4-thiocyanate |

Amination products show enhanced binding to kinase ATP pockets due to H-bond donor capacity .

Biological Activity and Mechanism

Antiproliferative Effects

While 4-chloro-2-(3-tolyl)-pyrimidine itself shows modest cytotoxicity (IC₅₀ 58 μM vs. MCF-7), its derivatives demonstrate marked improvements:

The lead compound 3a from recent studies (4-chloro-5-(4-methoxyphenyl) analog) induced complete cell death in MDA-MB-435 melanoma at 10 μM via dual Bcl-2/Mcl-1 inhibition (Kd 18 nM and 24 nM respectively) .

Apoptosis Induction Pathways

Mechanistic studies reveal:

-

Mitochondrial membrane depolarization: 83% loss of ΔΨm at 24 h (JC-1 assay)

-

Caspase-3/7 activation: 12-fold increase vs. control (luminescent substrate)

-

Bax/Bcl-2 ratio shift: 6.8:1 in treated cells vs. 0.3:1 control (western blot)

These effects correlate with G2/M phase arrest (62% cells in phase vs. 18% control) and ROS generation (2.3-fold increase) .

Pharmacokinetic Profiling

Preliminary ADME data for optimized derivatives:

| Parameter | Value (Mean ± SD) | Assay Method |

|---|---|---|

| Plasma protein binding | 94.2% ± 1.8 | Equilibrium dialysis |

| Hepatic clearance | 18 mL/min/kg | Rat hepatocyte incubation |

| F (oral) | 42% | Rat portal vein cannulation |

| T₁/₂ | 5.7 h | LC-MS/MS quantification |

The high protein binding necessitates dosage adjustments for free drug exposure, while moderate oral bioavailability supports once-daily dosing regimens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume